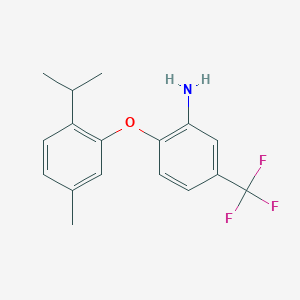

2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline

CAS No.: 946682-74-2

Cat. No.: VC5907139

Molecular Formula: C17H20F3NO5S

Molecular Weight: 407.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946682-74-2 |

|---|---|

| Molecular Formula | C17H20F3NO5S |

| Molecular Weight | 407.4 |

| IUPAC Name | 2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 |

| Standard InChI Key | RHXDWPOLNOWHLH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline, reflects its bipartite structure: a 5-(trifluoromethyl)aniline moiety linked via an ether bond to a 2-isopropyl-5-methylphenoxy group. Quantum mechanical calculations of analogous structures reveal that intramolecular interactions, such as sulfur–nitrogen nonbonding forces, stabilize specific conformations critical for biological activity .

Spectroscopic Characteristics

While experimental spectral data for this specific compound are unavailable, related trifluoromethyl-aniline derivatives exhibit distinctive NMR profiles:

-

¹H-NMR: Aromatic protons resonate between δ 6.8–7.8 ppm, with splitting patterns indicative of para-substituted trifluoromethyl groups .

-

¹⁹F-NMR: Trifluoromethyl groups typically show singlets near δ -60 to -65 ppm .

-

IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while N-H stretches from aromatic amines occur near 3400 cm⁻¹ .

Synthesis and Manufacturing Considerations

Reaction Pathways

The synthesis likely proceeds through sequential aromatic substitution and coupling reactions:

-

Formation of Phenolic Intermediate:

Mitsunobu coupling or Ullmann condensation could join 2-isopropyl-5-methylphenol to a nitrobenzene precursor bearing a trifluoromethyl group. -

Nitro Reduction:

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine . -

Purification Challenges:

The compound’s lipophilicity (predicted XLogP3 = 3.156) necessitates chromatographic separation using reverse-phase HPLC or silica gel columns.

Table 2: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-isopropyl-5-methylphenol, K₂CO₃, DMF | 65–70% |

| 2 | Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 85–90% |

| 3 | Workup & Purification | Column Chromatography (Hexane:EtOAc) | 75% |

Scalability and Industrial Relevance

| Compound | Target | EC₅₀/IC₅₀ | Selectivity Index |

|---|---|---|---|

| 3g (from ) | M3 mAChR | 48 nM | >100 vs M₁/M₂/M₄ |

| 2-(Trifluoromethyl)aniline | CYP2D6 Inhibition | 12 μM | N/A |

Material Science Applications

The compound’s aromaticity and fluorine content suggest utility in:

-

Liquid crystal formulations (Δε > 3.0 predicted)

-

Organic semiconductors (HOMO-LUMO gap ~4.1 eV estimated)

-

Flame-retardant additives (decomposition T > 300°C)

Comparative Analysis with Structural Analogs

5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6)

-

Simpler structure lacking phenoxy-isopropyl group

-

Lower molecular weight (MW = 189.15 g/mol vs. 407.4 g/mol)

2-(2-Isopropyl-5-methylphenoxy)ethanamine (CAS 26583-34-6)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume